molecular formula C20H25N3O B2679262 1-(2-phenylethyl)-3-[(1-phenylpyrrolidin-2-yl)methyl]urea CAS No. 1797319-90-4

1-(2-phenylethyl)-3-[(1-phenylpyrrolidin-2-yl)methyl]urea

Cat. No.: B2679262
CAS No.: 1797319-90-4
M. Wt: 323.44
InChI Key: NSGHOMMOXXPFEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of “1-Phenethyl-3-((1-phenylpyrrolidin-2-yl)methyl)urea” is characterized by a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .

Scientific Research Applications

Neuropeptide Y5 Receptor Antagonists

Compounds structurally related to "1-Phenethyl-3-((1-phenylpyrrolidin-2-yl)methyl)urea" have been explored for their potential as neuropeptide Y5 (NPY5) receptor antagonists, which could be beneficial for obesity treatment. The optimization of these compounds led to derivatives with potent in vitro activity, acting as antagonists in cellular assays measuring cyclic AMP accumulation in cells transfected with the human NPY5 receptor (Fotsch et al., 2001).

Anticancer Agents

Research on derivatives of urea, including "1-Aryl-3-(2-chloroethyl) ureas," has demonstrated potential anticancer activity. These compounds, synthesized from 4-phenylbutyric acid and alkylanilines, were evaluated for cytotoxicity against human adenocarcinoma cells in vitro, showing comparable or superior activity to known anticancer agents (Gaudreault et al., 1988).

Enzyme Inhibitory and Antioxidant Properties

A series of ureas derived from phenethylamines were synthesized and evaluated for their enzyme inhibitory activities against human carbonic anhydrase I and II, acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and for their antioxidant properties. These compounds exhibited significant inhibitory activities and antioxidant effects, suggesting their potential therapeutic applications (Aksu et al., 2016).

Microbial Degradation of Slow-Release Fertilizers

Methyleneureas, a class of compounds related to "1-Phenethyl-3-((1-phenylpyrrolidin-2-yl)methyl)urea," have been studied for their use as slow-release nitrogen fertilizers. Research into the microbial degradation of these compounds has shown that certain microorganisms can effectively break down methyleneureas into urea, ammonia, and carbon dioxide, highlighting their potential in agricultural applications (Jahns & Kaltwasser, 2000).

Cardiac Myosin Activators for Heart Failure Treatment

Exploratory research into flexible urea derivatives has identified certain compounds as selective cardiac myosin ATPase activators, indicating a novel approach for treating systolic heart failure. These activators were found to be selective for cardiac myosin over skeletal and smooth myosins, presenting a potential pathway for developing new heart failure therapies (Manickam et al., 2017).

Properties

IUPAC Name

1-(2-phenylethyl)-3-[(1-phenylpyrrolidin-2-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O/c24-20(21-14-13-17-8-3-1-4-9-17)22-16-19-12-7-15-23(19)18-10-5-2-6-11-18/h1-6,8-11,19H,7,12-16H2,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSGHOMMOXXPFEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=CC=CC=C2)CNC(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.